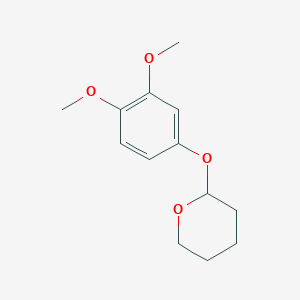

2-(3,4-Dimethoxyphenoxy)oxane

Description

Structure

3D Structure

Properties

CAS No. |

66967-25-7 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenoxy)oxane |

InChI |

InChI=1S/C13H18O4/c1-14-11-7-6-10(9-12(11)15-2)17-13-5-3-4-8-16-13/h6-7,9,13H,3-5,8H2,1-2H3 |

InChI Key |

IYVVMXHXNXUWOQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)OC2CCCCO2)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3,4 Dimethoxyphenoxy Oxane and Analogues

Strategies for Oxane Ring Formation in Substituted Systems

The tetrahydropyran (B127337) (THP) ring is a common structural motif in numerous natural products, necessitating the development of a wide array of synthetic methods for its construction researchgate.netnih.gov. These strategies can be broadly categorized into intramolecular cyclizations, where a linear precursor is induced to form the ring, and intermolecular approaches, where two or more molecules combine to create the cyclic system.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the oxane ring, leveraging the proximity of reactive functional groups within a single molecule to facilitate ring closure. These methods can be classified based on the type of bond being formed in the key cyclization step.

The most direct route to the oxane ring involves the formation of one of the C-O bonds of the ether linkage. This is typically achieved through the intramolecular reaction of a hydroxyl nucleophile with an electrophilic carbon center.

Intramolecular Hydroalkoxylation: This method involves the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule. For instance, δ-hydroxy olefins can undergo cyclization catalyzed by various transition metals like platinum, gold, or cobalt to yield substituted tetrahydropyrans organic-chemistry.org. Lanthanide triflates have also proven to be effective catalysts for the intramolecular Markovnikov-type hydroalkoxylation of hydroxyalkenes organic-chemistry.org.

SN2 Cyclizations: Classical nucleophilic substitution reactions are widely employed for oxane synthesis nih.gov. A common approach involves a precursor with a terminal hydroxyl group and a leaving group (such as a halide or sulfonate) at the appropriate position (e.g., a 5-hydroxy-1-haloalkane). Base-promoted intramolecular Williamson ether synthesis leads to the formation of the oxane ring.

Cyclization of Diols: The reaction of 1,5-diols with reagents like cerium ammonium (B1175870) nitrate (B79036) can produce tetrahydropyran derivatives with high yield and stereoselectivity organic-chemistry.orgorganic-chemistry.org.

| Catalyst System | Substrate Type | Reaction Type | Reference |

|---|---|---|---|

| Platinum or Gold Catalysts | γ- and δ-hydroxy olefins/allenes | Intramolecular Hydroalkoxylation | organic-chemistry.org |

| Lanthanide Triflates | Hydroxyalkenes | Markovnikov Hydroalkoxylation/Cyclization | organic-chemistry.org |

| Co(salen) complex | Unactivated olefins | Intramolecular Hydroalkoxylation | organic-chemistry.org |

| Cerium Ammonium Nitrate (CAN) | 1,5-Diols | Oxidative Cyclization | organic-chemistry.org |

While less direct, forming a C-C bond to construct the cyclic backbone, which is subsequently functionalized to yield the oxane, is another valid strategy. More commonly, however, this classification refers to reactions where a C-C bond formation is concomitant with or immediately precedes the heterocyclic ring formation.

Radical Cyclizations: Free-radical cyclization of unsaturated precursors offers a powerful method for constructing substituted tetrahydropyrans, often with high stereoselectivity. acs.orgacs.org For example, the cyclization of an appropriately substituted bromoalkene can proceed via a 6-exo-trig pathway to form the six-membered ring acs.org. This approach has been systematically studied to delineate the structural features required for stereoselective ring closure acs.orgacs.org.

Reductive Cyclization: A convergent approach involves joining two fragments via esterification, followed by an intramolecular reductive cyclization to form the C-C bond that completes the ring nih.gov. This method has been successfully applied to the synthesis of 2-hydroxypyrans, which are direct precursors to the oxane ring system nih.gov.

Intermolecular Construction of the Oxane Core

Intermolecular reactions build the oxane ring by combining two or more simpler components in a single transformation. These methods are often highly convergent and efficient.

Prins Reaction: The Prins reaction is a versatile and powerful acid-catalyzed condensation of an alkene (or alkyne) with an aldehyde or ketone. jk-sci.comwikipedia.org In the context of oxane synthesis, the reaction between a homoallylic alcohol and an aldehyde is particularly relevant. nih.gov The process is initiated by the activation of the aldehyde by a Lewis or Brønsted acid, forming an oxocarbenium ion. nih.gov This electrophile is then attacked by the alkene of the homoallylic alcohol, and the resulting carbocation is trapped intramolecularly by the hydroxyl group to form the tetrahydropyran ring. nih.govorganic-chemistry.org The outcome and stereoselectivity of the Prins reaction are highly dependent on the specific substrates, catalyst, and reaction conditions used. jk-sci.comnih.gov

Hetero-Diels-Alder Reaction: The [4+2] cycloaddition between a diene and a dienophile containing a heteroatom is a classic method for constructing six-membered heterocycles. For oxane synthesis, an electron-rich diene can react with an aldehyde (as the dienophile) under Lewis acid catalysis to form a dihydropyran, which can be subsequently hydrogenated to the corresponding tetrahydropyran. researchgate.net

| Catalyst Type | Examples | Key Features | Reference |

|---|---|---|---|

| Brønsted Acids | H2SO4, HCl, p-TsOH | Classical conditions, can lead to side reactions. | jk-sci.comwikipedia.org |

| Lewis Acids | BF3·OEt2, AlCl3, InCl3, Sc(OTf)3 | Milder conditions, improved selectivity. | jk-sci.comorganic-chemistry.org |

| Chiral Catalysts | Chiral N-triflylphosphoramides, Imino-imidodiphosphates | Enables enantioselective Prins cyclizations. | nih.gov |

Mechanistic Principles Governing Oxane Ring Closure and Ring Strain Considerations

The formation of a six-membered ring like oxane is generally both thermodynamically and kinetically favorable.

Thermodynamics: The tetrahydropyran ring is largely free of ring strain. It can readily adopt a stable, low-energy chair conformation, which minimizes both angle strain and torsional strain wikipedia.org. This inherent stability makes the formation of the six-membered ring a favorable process compared to the formation of smaller or medium-sized rings, which can suffer from significant ring strain nih.gov.

Kinetics: The rate of intramolecular cyclization is governed by factors described by Baldwin's rules. The formation of a six-membered ring via intramolecular attack of a nucleophile on a trigonal carbon (e.g., in hydroalkoxylation) or a tetrahedral carbon (e.g., in SN2 reactions) corresponds to a "6-exo" cyclization, which is kinetically favored.

Methodologies for Introducing the 3,4-Dimethoxyphenoxy Moiety

The formation of the aryl ether bond between the oxane ring and the 3,4-dimethoxyphenol (B20763) (or its precursor) is a critical step. This C-O bond can be formed either before or after the oxane ring is constructed. The primary methods for this transformation are transition-metal-catalyzed cross-coupling reactions and classical nucleophilic aromatic substitution.

Ullmann Condensation: The Ullmann condensation is a classical method for forming diaryl ethers via the copper-promoted reaction of an aryl halide with a phenol (B47542) wikipedia.orgorganic-chemistry.orgresearchgate.net. Traditional Ullmann conditions often require harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper wikipedia.org. However, modern variations utilize soluble copper catalysts with supporting ligands (e.g., diamines, N,N-dimethylglycine), allowing the reaction to proceed under milder conditions with catalytic amounts of copper wikipedia.orgbeilstein-journals.org.

Buchwald-Hartwig C-O Coupling: A more recent and often more versatile method is the palladium-catalyzed Buchwald-Hartwig amination, which has been extended to the formation of C-O bonds for aryl ether synthesis wikipedia.orgorganic-chemistry.org. This reaction couples an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base wikipedia.orgprinceton.edu. The development of increasingly sophisticated and sterically hindered phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of substrates, including electron-rich and sterically hindered partners, under relatively mild conditions wikipedia.orgorganic-chemistry.orgorganic-chemistry.org. This method often offers superior functional group tolerance compared to the Ullmann condensation wikipedia.org.

| Method | Metal Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | High temperatures, polar solvents (e.g., DMF, NMP) wikipedia.org | Cost-effective metal catalyst. jsynthchem.com | Harsh conditions, limited substrate scope and functional group tolerance in classical variants. wikipedia.org |

| Buchwald-Hartwig Coupling | Palladium (Pd) | Mild temperatures (50-120°C), phosphine ligands, base (e.g., NaOtBu, Cs2CO3) wikipedia.orggoogle.com | Mild conditions, broad substrate scope, high functional group tolerance. wikipedia.orgorganic-chemistry.org | Expensive catalyst and ligands, air-sensitive reagents may be required. |

Classical Etherification Reactions and Their Modern Adaptations

The formation of the aryl-oxygen-carbon bond is a cornerstone of organic synthesis. Classical methods, while foundational, have been continually refined to improve efficiency, scope, and environmental compatibility.

The Williamson ether synthesis, first reported in 1850, is the traditional method for forming ethers. It proceeds via an S_N_2 reaction between an alkoxide (or phenoxide) and an alkyl halide. wikipedia.org In the context of 2-(3,4-Dimethoxyphenoxy)oxane, this would typically involve the reaction of a 3,4-dimethoxyphenoxide salt with a 2-halooxane derivative. The reaction's success is highly dependent on the nature of the alkylating agent; it is most effective with primary halides, as secondary and tertiary halides tend to undergo elimination as a competing side reaction. wikipedia.orgfrancis-press.com

Modern adaptations have sought to overcome the limitations of the classical Williamson synthesis. These include the use of microwave irradiation to accelerate reaction times and the implementation of solvent-free conditions with solid bases like potassium carbonate, enhancing the method's practicality and green credentials. orgchemres.org Furthermore, significant progress has been made by employing high-temperature conditions (above 300 °C) which allow the use of weaker, less toxic alkylating agents such as alcohols and esters. wikipedia.orgsemanticscholar.orgcapes.gov.br This high-temperature approach boosts the reactivity of these weaker agents and is particularly effective for producing aromatic ethers, making it a viable strategy for industrial-scale synthesis. wikipedia.org

| Method | Reactants | Typical Conditions | Advantages | Limitations |

| Classical Williamson | Phenoxide + Primary Alkyl Halide | Strong base (e.g., NaH), polar aprotic solvent | Well-established, reliable for simple substrates | Requires strong base, limited to primary halides, potential for elimination side reactions wikipedia.orgfrancis-press.com |

| Microwave-Assisted | Phenol + Alkyl Halide | Solid base (K₂CO₃), microwave irradiation, solvent-free | Rapid reaction times, mild conditions, scalable orgchemres.org | Substrate-dependent efficiency |

| High-Temperature Catalytic | Phenol + Alcohol/Ester | >300 °C, catalytic alkali metal carboxylate | Uses weak, low-cost alkylating agents, high selectivity, avoids salt byproducts wikipedia.orgsemanticscholar.orgcapes.gov.br | Requires high temperatures and specialized equipment |

Transition Metal-Catalyzed Cross-Coupling for Aryl Ether Synthesis

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, offering milder and more versatile alternatives to classical methods for synthesizing aryl ethers.

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling methodology that has become a powerful tool for C-N bond formation and has been successfully adapted for C-O bond formation. wikipedia.orglibretexts.org This reaction couples an alcohol or phenol with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The development of various generations of catalyst systems, particularly those employing sterically hindered phosphine ligands, has significantly expanded the reaction's scope, allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.orgresearchgate.net Bidentate phosphine ligands like BINAP and DPPF have proven effective in providing higher rates and yields compared to earlier catalyst systems. wikipedia.org

The Ullmann condensation is a classical copper-catalyzed reaction for forming diaryl ethers. Historically, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. princeton.edu While effective, these conditions limit its functional group tolerance. Modern advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions, making the Ullmann-type reaction a more attractive alternative to palladium-catalyzed methods in certain applications.

| Method | Catalyst System | Typical Reactants | Key Features |

| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., BINAP, DPPF) | Alcohol/Phenol + Aryl Halide/Triflate | Mild conditions, broad substrate scope, high functional group tolerance wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Copper (CuI, Cu₂O) + Ligand (optional) | Alcohol/Phenol + Aryl Halide | Lower cost catalyst, complementary to Pd methods |

Oxidative Coupling and C-H Functionalization Approaches for Aryl-Oxygen Bonds

A frontier in synthetic chemistry is the direct functionalization of C-H bonds, which circumvents the need for pre-functionalized starting materials like halides or organometallics. nih.gov This approach offers a more atom-economical and environmentally benign pathway to C-O bond formation. ijrti.orgrsc.org

Oxidative coupling reactions enable the direct formation of a new bond from two C-H or a C-H and an O-H bond. rsc.org In the synthesis of this compound, this could involve the direct coupling of 3,4-dimethoxybenzene with an oxane derivative containing an appropriate C-H or O-H bond. These reactions are typically catalyzed by transition metals such as palladium or copper. acs.orgnih.gov Copper-catalyzed systems, in particular, have shown promise in promoting the arylation of C-H bonds. nih.govacs.org A significant advantage of this strategy is the potential to use molecular oxygen as the terminal oxidant, resulting in water as the only byproduct, which aligns with the principles of green chemistry. rsc.orgacs.orgnih.gov The regioselectivity of C-H functionalization can often be controlled through the use of directing groups that coordinate to the metal catalyst. acs.org

Stereoselective Synthesis of 2-Substituted Oxanes and Related Structures

The biological activity of molecules containing oxane rings is often critically dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of these scaffolds is of paramount importance.

Diastereoselective Approaches for Oxane Scaffolds

Numerous methodologies have been developed for the diastereoselective synthesis of substituted tetrahydropyrans (oxanes). The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is a powerful method for constructing the oxane ring, often proceeding through a stable six-membered chairlike transition state to yield products with high diastereoselectivity. organic-chemistry.orgnih.gov Other notable methods include the intramolecular reductive etherification of δ-hydroxy ketones, which provides a convenient route to cis-2,6-disubstituted tetrahydropyrans. nih.gov Tandem reactions, such as dihydroxylation followed by an S_N_2 cyclization, have also been developed as a general strategy to access both cis- and trans-2,6-disubstituted systems from a common precursor. researchgate.net

| Method | Starting Materials | Key Transformation | Stereochemical Outcome |

| Prins Cyclization | Homoallylic alcohol + Aldehyde | Lewis acid-catalyzed cyclization | High diastereoselectivity for cis/trans products depending on substrate and conditions organic-chemistry.orgnih.gov |

| Reductive Etherification | δ-Trialkylsilyloxy substituted ketone | Catalytic bismuth tribromide and triethylsilane | Stereoselective construction of cis-2,6-disubstituted tetrahydropyrans nih.gov |

| Tandem Dihydroxylation/S_N_2 Cyclization | ζ-Mesyloxy α,β-unsaturated ester | Dihydroxylation followed by intramolecular cyclization | Diastereoselective access to both cis- and trans-2,6-disubstituted tetrahydropyrans researchgate.net |

Enantioselective Methodologies (e.g., Asymmetric Catalysis, Kinetic Resolution)

The synthesis of single-enantiomer oxane derivatives is often achieved through asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product. Organocatalysis, which utilizes small chiral organic molecules to catalyze transformations, has emerged as a particularly powerful tool. scienceopen.comresearchgate.netresearchgate.net Chiral amines, for instance, can catalyze cascade reactions to build complex chiral molecules in a single pot. pkusz.edu.cn Another approach is the enantioselective desymmetrization of prochiral substrates, such as oxetanes, to generate chiral 1,4-dioxanes and other oxa-heterocycles with high enantioselectivity. nih.gov Metal-based catalysts, such as those derived from iridium, have also been employed in the enantioselective synthesis of oxetanes, which can serve as precursors to larger oxane rings. researchgate.netnih.gov

Control of Anomeric Stereochemistry in 2-Substituted Oxanes

For 2-substituted oxanes like this compound, the stereochemistry at the C2 position—the anomeric carbon—is crucial. The orientation of the substituent at this position is governed by a combination of steric and stereoelectronic factors, most notably the anomeric effect. wikipedia.org The anomeric effect describes the thermodynamic preference for an electronegative substituent adjacent to a ring heteroatom to occupy the axial position, even if this position is more sterically hindered. wikipedia.orgacs.org This phenomenon is explained by a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond. wikipedia.org

The outcome of reactions forming the anomeric center can be influenced by several factors. The choice of protecting groups on the oxane ring can impact the stability of reaction intermediates and thus the stereoselectivity. rsc.orgresearchgate.net Solvent polarity also plays a significant role; more polar solvents can diminish the magnitude of the anomeric effect, potentially favoring the equatorial isomer. acs.orgcdnsciencepub.com Therefore, careful selection of reaction conditions, including solvent and protecting groups, is essential to control the anomeric stereochemistry and selectively synthesize either the α (axial) or β (equatorial) isomer of this compound. vu.nlnih.govnih.gov

Catalytic Protocols in the Synthesis of this compound and its Precursors

Catalysis is central to the efficient and selective synthesis of this compound. Modern synthetic approaches leverage a variety of catalytic systems, including Lewis acids, transition metals, and more recently, organocatalysts and biocatalysts, to facilitate key bond-forming events such as ether formation and heterocyclic ring cyclization.

Lewis acid and Brønsted acid catalysis represent a classical and highly effective method for the synthesis of 2-aryloxytetrahydropyrans, including the target compound. The most direct approach involves the acid-catalyzed addition of a phenol to 2,3-dihydro-4H-pyran. A documented synthesis of this compound involves the addition of 3,4-dimethoxyphenol to dihydropyran in the presence of concentrated hydrochloric acid. prepchem.com In this reaction, the acid protonates the dihydropyran, generating a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then intercepted by the nucleophilic hydroxyl group of 3,4-dimethoxyphenol to form the desired ether linkage. prepchem.com

Beyond simple Brønsted acids, a wide array of Lewis acids have been shown to be effective catalysts for constructing the tetrahydropyran (oxane) ring itself through various cyclization strategies. The Prins cyclization, which involves the condensation of a homoallylic alcohol with an aldehyde, is a powerful tool for forming functionalized tetrahydropyrans. organic-chemistry.org Lewis acids such as scandium(III) triflate (Sc(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃) are particularly effective in promoting these reactions. organic-chemistry.org For instance, Sc(OTf)₃ has been utilized in the intramolecular condensation of ynol ether-acetals to generate alkoxycycloalkene carboxylates, which are versatile precursors to substituted oxane systems.

The table below summarizes various Lewis acids and their applications in the synthesis of tetrahydropyran rings, a core component of the target molecule.

| Catalyst | Reaction Type | Substrates | Key Features |

| HCl | Phenol Addition | 3,4-Dimethoxyphenol, Dihydropyran | Direct, classical method for 2-aryloxytetrahydropyran synthesis. prepchem.com |

| Sc(OTf)₃ | Prins Cyclization / Condensation | Homoallylic alcohols, Aldehydes; Ynol ether-acetals | Highly efficient for ring formation, tolerant of various functional groups. |

| Yb(OTf)₃ | Oxidative Cyclization | γ-Heteroalkenyl β-keto amides | Promotes palladium-catalyzed cyclization to form pyran motifs. organic-chemistry.org |

| Phosphomolybdic Acid | Prins Cyclization | Homoallylic alcohols, Aldehydes | Enables all-cis-selective cyclization in aqueous media. organic-chemistry.org |

| MgI₂ etherate | Clauson-Kaas Pyrrole Synthesis Analog | Amines, 2,5-Dimethoxytetrahydrofuran | While for pyrroles, demonstrates activation of THF derivatives for nucleophilic attack. |

These Lewis acid-catalyzed methods provide robust pathways to either directly form the aryl-oxane ether bond or to construct the functionalized oxane ring, which can then be elaborated to yield this compound.

Transition metal catalysis offers powerful and versatile strategies for C-O bond formation and the construction of heterocyclic systems, which are directly applicable to the synthesis of this compound.

Copper-Catalyzed Systems: Copper-catalyzed methods are particularly prominent for the formation of aryl ether bonds, often referred to as Ullmann-type couplings. These reactions can be adapted to couple a dimethoxyphenyl synthon with a suitable oxane precursor. For example, the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, an analogous diaryl ether, highlights the use of copper catalysts in nucleophilic aromatic substitution reactions between an aryl halide and a phenol. nih.gov This strategy could be applied by coupling a halogenated oxane with 3,4-dimethoxyphenol or, conversely, a halogenated dimethoxybenzene derivative with a hydroxyl-functionalized oxane.

Palladium-Catalyzed Systems: Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling and C-H activation reactions. The synthesis of pyran motifs can be achieved through Pd(II)/bis-sulfoxide C-H activation combined with Lewis acid co-catalysis. organic-chemistry.org Another approach involves the intramolecular hydroarylation of alkynes, which has been successfully used to synthesize various heterocycles. nih.gov A hypothetical route to a precursor for this compound could involve the palladium-catalyzed coupling of an alkyne-tethered 3,4-dimethoxyphenol to form a dihydro-2H-pyran ring, which could then be reduced.

Gold and Iridium-Catalyzed Systems: Gold and iridium catalysts are particularly adept at activating unsaturated C-C bonds (alkenes and alkynes) for intramolecular nucleophilic attack. Gold(I)-catalyzed intramolecular hydroalkoxylation of δ-hydroxy allenes is an efficient method for synthesizing oxygen heterocycles, including substituted tetrahydropyrans. organic-chemistry.org This could be envisioned in a substrate containing both a 3,4-dimethoxyphenoxy group and a δ-hydroxy allene (B1206475) moiety to directly form the functionalized oxane ring. Iridium catalysts, while often used for C-H amination and borylation, can also promote cycloisomerization reactions that could be adapted for oxane synthesis.

The following table presents examples of transition metal-catalyzed reactions relevant to the synthesis of the target structure or its key fragments.

| Metal Catalyst | Reaction Type | Substrates | Relevance to Synthesis |

| Copper | Ullmann Condensation | Aryl Halides, Alcohols/Phenols | Direct formation of the C(aryl)-O(oxane) ether bond. nih.gov |

| Palladium | C-H Activation / Oxidative Cyclization | Alcohols, Alkenes | Construction of the pyran ring from acyclic precursors. organic-chemistry.org |

| Gold(I) | Intramolecular Hydroalkoxylation | δ-Hydroxy Allenes | Forms the oxane ring via cyclization of a functionalized precursor. organic-chemistry.org |

| Iridium(I) | Cycloisomerization | (Z)-Enynols | Potential for constructing furan/pyran precursors from unsaturated alcohols. |

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering unique selectivity profiles and milder, more sustainable reaction conditions.

Organocatalysis: Asymmetric organocatalysis, using small chiral organic molecules, provides an effective means to synthesize enantiomerically enriched compounds. For the synthesis of oxane derivatives, chiral secondary amines, such as prolinol derivatives, have been used to catalyze the enantioselective addition of 1,3-cycloalkanediones to α,β-unsaturated aldehydes, leading to functionalized dihydropyrans with excellent enantioselectivities. au.dk Another key reaction is the oxa-Michael addition, where a nucleophilic oxygen atom adds to an α,β-unsaturated system. Chiral thioureas and Cinchona alkaloids have been shown to effectively catalyze intramolecular oxa-Michael reactions to produce chiral chromanes and related pyran structures. mdpi.com These strategies are ideal for preparing highly functionalized, chiral oxane precursors that can subsequently be coupled with the 3,4-dimethoxyphenoxy moiety.

Biocatalysis: The use of enzymes (biocatalysts) offers exceptional chemo-, regio-, and stereoselectivity under mild aqueous conditions. Laccase enzymes, for example, can catalyze the oxidation of phenols, such as catechol, to generate reactive ortho-quinones. nih.gov These intermediates can then undergo subsequent 1,4-addition reactions. This principle could be applied to activate 3,4-dimethoxyphenol for coupling with a suitable nucleophilic oxane precursor. nih.gov Furthermore, lipases like Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), are widely used for the kinetic resolution of racemic alcohols or the synthesis of esters. nih.gov A chiral hydroxyl-functionalized oxane precursor could be resolved using this method to produce an enantiomerically pure building block for the final target molecule.

| Catalysis Type | Catalyst Example | Reaction Type | Application in Synthesis |

| Organocatalysis | Chiral Secondary Amines | Domino Michael/Cyclization | Asymmetric synthesis of functionalized dihydropyran precursors. au.dk |

| Organocatalysis | Chiral Thioureas | Asymmetric oxa-Michael Addition | Enantioselective formation of the chiral oxane ring. mdpi.com |

| Biocatalysis | Laccase (e.g., Myceliophthora thermophila) | Phenol Oxidation / Michael Addition | Activation of the dimethoxyphenol ring for C-O bond formation. nih.gov |

| Biocatalysis | Lipase (e.g., Novozym 435) | Kinetic Resolution | Preparation of enantiopure hydroxylated oxane precursors. nih.gov |

Development and Application of Precursors and Building Blocks for this compound

The successful synthesis of the target molecule is critically dependent on the availability and strategic use of appropriate precursors for both the aromatic and heterocyclic portions of the molecule.

The primary and most direct synthon for introducing the 3,4-dimethoxyphenoxy group is 3,4-dimethoxyphenol. sigmaaldrich.comthegoodscentscompany.comnist.govnih.gov This commercially available solid is a versatile nucleophile used in various synthetic applications. Its strategic use is exemplified in the acid-catalyzed addition to dihydropyran, where it acts as the nucleophile to trap the intermediate oxocarbenium ion, directly forming the target molecule this compound. prepchem.com

For use in transition metal-catalyzed cross-coupling reactions, 3,4-dimethoxyphenol can be derivatized. For instance, conversion to an aryl halide (e.g., 1-bromo-3,4-dimethoxybenzene) or an arylboronic acid would prepare it for participation in palladium- or copper-catalyzed C-O bond forming reactions with a suitably functionalized oxane partner. The synthesis of other aryl ethers, such as 3-phenoxyphenol, often involves the coupling of a phenol with an activated aryl partner, a strategy directly applicable here. nih.gov

The oxane portion of the molecule can be derived from simple or highly functionalized precursors. The most straightforward precursor is 2,3-dihydro-4H-pyran, used in the direct acid-catalyzed etherification with 3,4-dimethoxyphenol. prepchem.com

For more complex analogues or when direct etherification is not feasible, the synthesis of functionalized oxane rings is necessary. Several powerful methods exist for this purpose:

Prins Cyclization: As mentioned, this reaction between homoallylic alcohols and aldehydes is a cornerstone of tetrahydropyran synthesis, capable of generating polysubstituted rings with high stereocontrol. organic-chemistry.orgfao.org

Intramolecular Hydroalkoxylation: The cyclization of δ-hydroxy olefins or allenes, often catalyzed by platinum or gold, provides direct access to the tetrahydropyran ring system. organic-chemistry.org

Hetero-Diels-Alder Reaction: This cycloaddition between an electron-rich alkene and an α,β-unsaturated carbonyl compound is a classic method for constructing dihydropyran rings, which can be subsequently reduced to the saturated oxane.

Ring-Rearrangement/Expansion: A novel approach involves the gaseous-phase hydrogenolysis and rearrangement of tetrahydrofurfuryl alcohol (a biomass-derived chemical) over a Cu-ZnO/Al₂O₃ catalyst. This process proceeds through a 2-hydroxytetrahydropyran (B1345630) intermediate, which dehydrates to dihydropyran and is then hydrogenated to tetrahydropyran (oxane). researchgate.net This highlights a potential sustainable route to the core oxane structure.

By creating oxane precursors bearing specific functional groups (e.g., a hydroxyl group, a leaving group, or a halide), chemists can employ a wider range of coupling strategies, including Williamson ether synthesis and transition metal-catalyzed cross-couplings, to form the final bond to the 3,4-dimethoxyphenoxy synthon.

Retrosynthetic Analysis of 2 3,4 Dimethoxyphenoxy Oxane

General Principles of Disconnection Strategies for Aryloxy-Substituted Cyclic Ethers

The structure of 2-(3,4-Dimethoxyphenoxy)oxane presents two key features for disconnection: the oxane (tetrahydropyran) ring and the aryloxy ether linkage. A successful retrosynthetic strategy involves identifying the most reliable bond formations and simplifying the structure efficiently. ias.ac.in The primary disconnections for a molecule of this type target the C-O bonds of the ether linkages—either the exocyclic aryloxy bond or the endocyclic ether bonds of the oxane ring.

The oxane, or tetrahydropyran (B127337) (THP), ring is a common motif in many natural products. acs.orgnih.gov Its retrosynthetic disconnection can be approached through several established strategies that correspond to reliable ring-forming reactions.

1,5-Dioxygenated Pattern Disconnection: The C-O bond within the oxane ring can be disconnected to reveal an open-chain precursor. This approach transforms the cyclic ether into a 1,5-dioxygenated linear system, such as a 5-hydroxypentanal (B1214607) or a related derivative. The forward reaction, an intramolecular cyclization of this precursor (often via hemiacetal formation followed by reduction), is a common method for constructing tetrahydropyran rings. organic-chemistry.org

Prins-Type Cyclization: A disconnection across the C2-C3 and C6-O bonds can lead to a homoallylic alcohol and an aldehyde. The corresponding forward reaction, the Prins cyclization, is a powerful method for constructing substituted tetrahydropyrans. organic-chemistry.org

Intramolecular Michael Addition: If the oxane ring contains appropriate functional groups, a disconnection can be planned based on an intramolecular Michael addition. This involves disconnecting a C-C or C-O bond to reveal a precursor like an ω-hydroxy-α,β-unsaturated carbonyl compound. acs.orgwhiterose.ac.uk

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition approach is another powerful strategy. The oxane ring can be disconnected into a diene and a dienophile (e.g., an aldehyde), which can be joined in the forward synthesis via a hetero-Diels-Alder reaction to form a dihydropyran intermediate, that can then be reduced to the tetrahydropyran. nih.gov

For this compound, the most direct disconnections focus on the exocyclic ether linkage, as it is generally a more straightforward and reliable bond to form.

The most logical and common disconnection for ethers is at the C-O bond. youtube.com For an aryloxy ether, two potential C-O disconnections exist:

ArO–C Bond: Disconnection between the phenoxy oxygen and the oxane ring.

Ar–OC Bond: Disconnection between the aromatic ring and the phenoxy oxygen.

The first option is overwhelmingly preferred as it corresponds to the highly reliable Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide. ucalgary.cachemistrysteps.com Disconnecting the ArO–C bond of the target molecule leads to a phenoxide nucleophile and an electrophilic oxane ring.

This strategy is synthetically advantageous because:

Phenols are generally acidic and are easily deprotonated to form potent phenoxide nucleophiles.

The reaction proceeds via a well-understood SN2 mechanism, which allows for predictable stereochemical outcomes. wikipedia.org

The alternative disconnection (Ar–OC) would require a nucleophilic attack by an oxan-2-olate on an aryl halide, a reaction that is generally difficult to achieve due to the low reactivity of aryl halides in SN2 reactions.

Therefore, the primary retrosynthetic step for this compound is the disconnection of the exocyclic ether bond.

Functional Group Interconversions (FGIs) in the Retrosynthetic Pathway

Functional Group Interconversion (FGI) is a standard retrosynthetic strategy where one functional group is converted into another to facilitate a key disconnection or simplify the synthesis. youtube.com

Several FGIs are crucial in the planned synthesis of this compound:

Phenol (B47542) to Phenoxide: The primary FGI is the deprotonation of the hydroxyl group of 3,4-dimethoxyphenol (B20763) to form the nucleophilic sodium or potassium 3,4-dimethoxyphenoxide. This is typically achieved using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This step activates the phenol for the Williamson ether synthesis.

Alkene to Alkyl Halide: The precursor to the electrophile, 3,4-dihydro-2H-pyran, is an alkene (specifically, a vinyl ether). An FGI is required to convert this into a suitable electrophile. The addition of HBr across the double bond is an FGI that transforms the alkene into the required alkyl halide, 2-bromotetrahydropyran.

Aldehyde to Phenol (in precursor synthesis): In the synthesis of the starting material 3,4-dimethoxyphenol from veratraldehyde, the Baeyer-Villiger oxidation represents an FGI, converting an aldehyde functional group into an ester (which is then hydrolyzed to a phenol).

Considerations for Chemoselectivity, Regioselectivity, and Stereoselectivity in Retrosynthetic Planning

Careful planning is required to control the outcome of the synthesis, particularly concerning selectivity.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the key bond-forming step, the 3,4-dimethoxyphenoxide ion is the nucleophile. The methoxy (B1213986) groups on the aromatic ring are ethers and are unreactive under the basic conditions of the Williamson synthesis. Therefore, the reaction is highly chemoselective, occurring exclusively at the phenoxide oxygen.

Regioselectivity: This concerns where on a molecule a reaction takes place.

In the formation of 2-bromotetrahydropyran from dihydropyran, the addition of HBr is regioselective. The proton adds to C3, and the bromide adds to C2. This is because the intermediate carbocation is stabilized by resonance with the adjacent oxygen atom, placing the positive charge primarily on C2.

In the SN2 reaction, the phenoxide nucleophile will attack the electrophilic carbon atom bonded to the leaving group (bromine at C2), ensuring the correct connectivity.

Stereoselectivity: The C2 carbon of the oxane ring in the final product is a stereocenter. The stereochemical outcome of the synthesis must be considered.

The Williamson ether synthesis proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile. This results in an inversion of configuration at the electrophilic carbon center. byjus.comwikipedia.org If a specific enantiomer of 2-bromotetrahydropyran were used, the product would be formed with the opposite stereochemistry at C2.

Achieving a specific stereoisomer of the final product would require a stereoselective synthesis of the 2-substituted tetrahydropyran precursor. Numerous methods have been developed for the stereoselective synthesis of substituted tetrahydropyrans, including asymmetric hetero-Diels-Alder reactions, nih.gov substrate-controlled intramolecular cyclizations, acs.org and enantioselective oxa-Michael reactions. acs.orgwhiterose.ac.uk For example, an asymmetric Prins cyclization could be employed to generate an enantiomerically enriched precursor to the 2-halooxane.

The table below summarizes the key considerations for the synthesis.

| Selectivity Type | Stage of Synthesis | Considerations and Outcome |

| Chemoselectivity | Williamson Ether Synthesis | The phenoxide is a far superior nucleophile compared to the methoxy ether groups, ensuring the reaction occurs only at the desired hydroxyl position. |

| Regioselectivity | Formation of 2-Bromotetrahydropyran | Addition of HBr to dihydropyran places the bromine atom at the C2 position due to electronic stabilization from the ring oxygen. |

| Regioselectivity | Williamson Ether Synthesis | The SN2 reaction occurs exclusively at the carbon bearing the leaving group (C2 of the oxane ring). |

| Stereoselectivity | Williamson Ether Synthesis | The SN2 reaction proceeds with inversion of configuration at the C2 stereocenter. Control of product stereochemistry depends on the stereochemistry of the 2-halotetrahydropyran starting material. |

Chemical Transformations and Reactivity of 2 3,4 Dimethoxyphenoxy Oxane Derivatives

Reactions Involving the Oxane Ring System

The oxane, or tetrahydropyran (B127337), ring is a six-membered cyclic ether. wikipedia.org While generally more stable than smaller cyclic ethers like epoxides or oxetanes due to lower ring strain, it can still participate in a variety of chemical transformations. youtube.comfiveable.me

Ring-Opening Reactions of Related Cyclic Ethers and Potential Analogies

The cleavage of the ether linkage in the oxane ring is a key reaction pathway. Analogous to other cyclic ethers, the ring-opening of the 2-(3,4-Dimethoxyphenoxy)oxane would likely proceed under specific conditions, such as in the presence of strong acids. youtube.com In such reactions, protonation of the ring oxygen would be the initial step, followed by nucleophilic attack on one of the adjacent carbon atoms. quimicaorganica.org

Lewis acids are also known to facilitate the ring-opening of cyclic ethers, including five- and six-membered rings. mdpi.com These reactions often proceed through the formation of an oxonium ylide intermediate, which activates the C–O bond for subsequent nucleophilic attack. mdpi.com A variety of Lewis acids, such as boron trichloride (B1173362) (BCl₃) and various metal complexes, have been employed for the cleavage of cyclic ethers. mdpi.com

Furthermore, metal-free, three-component reactions involving cyclic ethers, α-diazo esters, and weak nucleophiles have been developed. acs.org These reactions, which proceed via an oxonium ylide intermediate, could potentially be adapted for the functionalization of the oxane ring in this compound derivatives. acs.org

The table below summarizes various conditions for ring-opening reactions of related cyclic ethers, which could serve as a basis for predicting the reactivity of the oxane ring in the target molecule.

| Reaction Type | Reagents | Key Features | Potential Application to this compound |

| Acidic Cleavage | Strong acids (e.g., HBr, HI) | Protonation of the ether oxygen followed by nucleophilic attack. youtube.comquimicaorganica.org | Cleavage of the oxane ring to form a halogenated alcohol derivative. |

| Lewis Acid-Initiated Opening | Lewis acids (e.g., BCl₃, MoCl₅) | Formation of an oxonium ylide intermediate, activating the C-O bond. mdpi.com | Controlled ring-opening with various nucleophiles. |

| Metal-Free Three-Component Reaction | α-Diazo esters, weak nucleophiles | Mild reaction conditions, formation of complex α-oxyalkylated esters. acs.org | Introduction of diverse functional groups via ring-opening. |

Derivatization at the Stereocenters of the Oxane Ring

The oxane ring in this compound contains stereocenters, the manipulation of which can lead to various stereoisomers with potentially different biological activities. While specific derivatization at the stereocenters of this particular molecule is not widely reported, general strategies for the stereoselective synthesis and modification of oxane rings are well-established in organic chemistry.

For instance, the Sharpless asymmetric epoxidation of allylic alcohols can be a key step in the construction of chiral oxane precursors. thieme-connect.com Subsequent intramolecular cyclization can then yield the desired oxane ring with defined stereochemistry. The conformational preference of intermediates, such as hemiacetals, can significantly influence the stereochemical outcome of ring-closure reactions to form oxane rings. thieme-connect.com

Functionalization of the Oxane Skeleton

Beyond ring-opening, the carbon skeleton of the oxane ring can be functionalized. Late-stage C-H functionalization has emerged as a powerful tool for the diversification of complex molecules. nih.gov For the oxane ring system, this could involve the introduction of new substituents at various positions. Directed C-H oxidation, for example, allows for the selective hydroxylation of specific C-H bonds, guided by a directing group within the molecule. nih.gov While direct examples on this compound are scarce, the principles of C-H functionalization could be applied to introduce hydroxyl groups or other functionalities onto the oxane ring.

Transformations of the Dimethoxyphenoxy Moiety

The 3,4-dimethoxyphenoxy group is an electron-rich aromatic system, making it susceptible to a range of electrophilic and nucleophilic substitution reactions. The two methoxy (B1213986) groups play a crucial role in directing the regioselectivity of these transformations.

Reactivity of the Methoxy Groups and their Modifications

The methoxy groups themselves can be targets for chemical modification. Demethylation to the corresponding dihydroxy- or monohydroxy- derivatives is a common transformation, often achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). This conversion would significantly alter the electronic and solubility properties of the molecule.

Electrophilic and Nucleophilic Aromatic Functionalization

Electrophilic Aromatic Substitution (EAS)

The two methoxy groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the ether linkage. libretexts.orgchegg.com The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. vaia.commasterorganicchemistry.com

Given the substitution pattern of the dimethoxyphenoxy group, the positions available for electrophilic attack are C-2, C-5, and C-6. The directing effects of the two methoxy groups and the phenoxy oxygen will influence the regiochemical outcome of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com The combined activating effect of the three oxygen-containing substituents makes the aromatic ring highly nucleophilic. libretexts.org

The table below outlines common electrophilic aromatic substitution reactions and their expected application to the dimethoxyphenoxy moiety.

| Reaction | Reagents | Electrophile | Expected Outcome on Dimethoxyphenoxy Moiety |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Introduction of a nitro group at positions 2, 5, or 6. libretexts.org |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Introduction of a bromine or chlorine atom at positions 2, 5, or 6. youtube.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Introduction of a sulfonic acid group, likely at the less sterically hindered positions. youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Introduction of an acyl group, providing a route to ketones. wikipedia.org |

Nucleophilic Aromatic Substitution (NAS)

While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNA) can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org The dimethoxyphenoxy group, with its electron-donating methoxy groups, deactivates the ring towards NAS. Therefore, direct nucleophilic substitution on the aromatic ring of this compound is unlikely under standard conditions. masterorganicchemistry.comlibretexts.org For such a reaction to proceed, the aromatic ring would need to be modified with potent electron-withdrawing groups, such as nitro groups, at positions ortho or para to a suitable leaving group. libretexts.org

Theoretical and Computational Chemistry Studies on 2 3,4 Dimethoxyphenoxy Oxane and Analogues

Mechanistic Elucidation of Synthetic Pathways and Reactions

The synthesis of 2-(3,4-Dimethoxyphenoxy)oxane typically involves the formation of an ether linkage between the oxane ring and the 3,4-dimethoxyphenol (B20763) moiety. Computational studies are instrumental in elucidating the intricate details of these synthetic pathways, particularly the transition state structures and the role of catalysts.

The formation of the 2-aryloxy-oxane linkage can be envisioned through several synthetic routes, with the Williamson ether synthesis and acid-catalyzed glycosylation-type reactions being the most prominent. Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed examination of the transition states involved in these processes.

In a Williamson-type approach, a 2-halooxane would react with the 3,4-dimethoxyphenoxide anion. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. Computational studies on analogous S(_N)2 reactions involving cyclic electrophiles have shown that the transition state geometry is crucial in determining the reaction rate and stereochemical outcome. For a 2-chlorotetrahydropyran, the attack of the phenoxide can occur from either an axial or equatorial trajectory, leading to different transition state energies. The stability of these transition states is influenced by stereoelectronic factors, such as the anomeric effect and steric hindrance.

Alternatively, an acid-catalyzed reaction between a 2-hydroxyoxane (a lactol) and 3,4-dimethoxyphenol provides another route. Computational studies on the glycosylation of phenols with glucose offer a relevant model for this transformation. These studies indicate that the reaction proceeds through a series of steps, including protonation of the hydroxyl group, formation of an oxocarbenium-like transition state, and subsequent nucleophilic attack by the phenol (B47542). DFT calculations can map out the potential energy surface of this reaction, identifying the key intermediates and the rate-determining transition state. The energy barriers for these steps are highly dependent on the nature of the catalyst and the solvent environment.

A computational gas-phase study on the reaction between glucose and phenol provides insight into the elementary steps of such a glycosylation reaction. The calculated energy barriers for the formation of the glycosidic bond highlight the critical role of the transition state geometry, where the orientation of the attacking phenol relative to the oxocarbenium-ion-like species dictates the stereochemical outcome.

Catalysts play a pivotal role in the synthesis of this compound, and quantum chemical calculations can precisely delineate their function. In acid-catalyzed etherification, a Lewis or Brønsted acid is typically employed.

Quantum chemical analyses reveal that a Lewis acid catalyst, such as a metal triflate, coordinates to the oxygen atom of the leaving group (e.g., a hydroxyl or alkoxy group) at the anomeric center of the oxane. This coordination polarizes the C-O bond, making the anomeric carbon more electrophilic and facilitating the departure of the leaving group. Energy decomposition analysis, a computational technique, can quantify the different components of the catalyst-substrate interaction, such as electrostatic and orbital contributions. These analyses demonstrate that the enhanced Lewis acidity of certain catalysts leads to a more favorable interaction energy and a lower activation barrier for the nucleophilic attack by the phenoxy group.

For instance, computational studies on the Lewis acidity of various catalysts can predict their efficacy in promoting glycosylation reactions. By calculating the interaction energies and the electronic properties of the catalyst-substrate complexes, it is possible to screen for optimal catalysts that will favor the desired reaction pathway and minimize side reactions. These calculations can also shed light on the role of the catalyst in controlling the stereoselectivity of the reaction by influencing the geometry of the transition state.

Conformational Analysis and Stereochemical Preferences of Oxane Derivatives (focused on reactivity and synthesis)

The conformational behavior of 2-aryloxytetrahydropyrans, the core structure of the target molecule, is governed by a delicate balance of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the steric hindrance.

Computational studies, corroborated by experimental NMR data, have extensively investigated the conformational equilibria of 2-phenoxytetrahydropyran and its substituted analogues. These studies reveal that the aryloxy group exhibits a significant preference for the axial orientation. This preference is a manifestation of the anomeric effect, which is rationalized by a stabilizing hyperconjugative interaction between the lone pair electrons of the endocyclic oxygen atom and the antibonding σ* orbital of the exocyclic C-O bond. This interaction is maximized when the aryloxy group is in the axial position.

The strength of the anomeric effect, and thus the axial preference, is modulated by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups on the phenoxy moiety increase the axial preference, while electron-donating groups slightly decrease it. This can be quantified by the free energy difference (ΔG°) between the equatorial and axial conformers.

| Substituent on Phenoxy Group (para-position) | % Axial Conformer (in CF₂Br₂) | ΔG° (E→A) (kcal/mol) |

|---|---|---|

| OCH₃ | 79 | -0.4 |

| CH₃ | 81 | -0.5 |

| H | 83 | -0.5 |

| Cl | 87 | -0.6 |

| NO₂ | 90 | -0.7 |

These conformational preferences have profound implications for the reactivity and synthesis of this compound. The stereochemical outcome of the synthesis is often dictated by the thermodynamic stability of the product. Reactions that proceed under thermodynamic control will favor the formation of the more stable axial anomer. Furthermore, the reactivity of the molecule itself is influenced by its conformation. For example, the accessibility of the lone pairs on the ring oxygen for protonation or coordination to a Lewis acid can be affected by the orientation of the bulky aryloxy substituent.

Application of Quantum Chemical Calculations in Reaction Design and Optimization

Quantum chemical calculations are no longer just explanatory tools; they are increasingly used in a predictive capacity to design and optimize chemical reactions. semanticscholar.org For the synthesis of this compound, these methods can guide the selection of reactants, catalysts, and reaction conditions to achieve higher yields and stereoselectivity.

Computational screening of catalysts is a prime example of this application. By calculating the activation energies for a given reaction with a library of potential catalysts, it is possible to identify the most promising candidates for experimental investigation. This approach saves considerable time and resources compared to traditional trial-and-error experimentation. For the synthesis of the target molecule, one could computationally evaluate a range of Lewis acids to find one that not only effectively promotes the reaction but also favors the formation of the desired stereoisomer.

Furthermore, computational models can be used to understand and predict the influence of solvents on the reaction. By performing calculations in the presence of different solvent models (both implicit and explicit), it is possible to assess how the solvent stabilizes or destabilizes the transition state and intermediates. This information can be used to select a solvent that maximizes the reaction rate and selectivity. For instance, in an S(_N)2-type etherification, a polar aprotic solvent is generally preferred, and computational studies can quantify the energetic advantages of using such a solvent.

Molecular Modeling for Understanding Structure-Reactivity Relationships in Oxane Systems

Molecular modeling techniques, including quantum mechanics and molecular dynamics, provide a framework for understanding the relationship between the three-dimensional structure of a molecule and its chemical reactivity. In the context of this compound and its analogues, these models can elucidate how substituent effects and conformational changes impact the molecule's properties and behavior.

The conformational analysis discussed in section 5.2 is a key aspect of understanding structure-reactivity relationships. The preference for the axial conformation of the 2-aryloxy group, driven by the anomeric effect, directly influences the molecule's dipole moment, polarity, and steric accessibility of different functional groups. For example, the axial orientation places the aryloxy group in a more sterically hindered environment, which could affect its interaction with enzymes or receptors in a biological context.

Molecular modeling can also be used to develop Quantitative Structure-Activity Relationship (QSAR) models. While not directly related to the synthesis, QSAR studies on analogous phenoxy derivatives have shown that molecular descriptors derived from computational chemistry (such as electronic properties, steric parameters, and hydrophobicity) can be correlated with biological activity. For a molecule like this compound, one could develop QSAR models to predict its properties based on variations in the substitution pattern on either the phenyl or the oxane ring. These models are valuable in medicinal chemistry for the rational design of analogues with improved properties.

Reactive molecular dynamics simulations can offer insights into the dynamic behavior of these molecules and their reactions over time, providing a more complete picture of the factors governing their reactivity.

Emerging Research Avenues and Future Outlook in 2 3,4 Dimethoxyphenoxy Oxane Chemistry

Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)

The synthesis of 2-(3,4-Dimethoxyphenoxy)oxane, like many fine chemicals, has traditionally relied on methods that may not align with modern principles of sustainability. The future of its synthesis will undoubtedly be shaped by the integration of green chemistry, a philosophy that advocates for the design of chemical products and processes that minimize the use and generation of hazardous substances. mdpi.cominstituteofsustainabilitystudies.comnih.govacs.org

Key areas of development in the sustainable synthesis of this compound and its intermediates are expected to include:

Atom Economy: Future synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, thereby reducing waste. instituteofsustainabilitystudies.comresearchgate.net This represents a shift away from classical reactions that may have poor atom economy.

Use of Greener Solvents: A significant portion of the environmental impact of chemical synthesis comes from the use of volatile organic solvents. novartis.com Research is increasingly focused on the use of safer, more environmentally benign solvents such as water, ethanol, or supercritical fluids. instituteofsustainabilitystudies.comresearchgate.net For the synthesis of aryloxy ethers, the use of water as a solvent in metal-free arylation reactions has been demonstrated as a viable green alternative. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild reaction conditions, often in aqueous media. mdpi.comresearchgate.net Future research could explore enzymatic approaches for the formation of the ether linkage or for the stereoselective synthesis of the oxane ring.

Renewable Feedstocks: The starting materials for the synthesis of this compound are typically derived from petrochemical sources. A long-term goal of green chemistry is to utilize renewable feedstocks, such as those derived from biomass, to produce the necessary building blocks. researchgate.net

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Waste Prevention | Designing synthetic pathways with high atom economy. | Reduced generation of byproducts and waste treatment costs. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, bio-based alcohols, or ionic liquids. | Minimized environmental pollution and improved worker safety. |

| Design for Energy Efficiency | Utilizing reactions that proceed at ambient temperature and pressure, possibly with microwave or ultrasonic assistance. researchgate.net | Lower energy consumption and reduced carbon footprint. researchgate.net |

| Use of Renewable Feedstocks | Sourcing precursors for the dimethoxyphenoxy and oxane moieties from biomass. | Reduced reliance on fossil fuels and enhanced sustainability. |

| Catalysis | Employing highly selective and recyclable catalysts, including biocatalysts. | Increased reaction efficiency, reduced waste, and potential for catalyst reuse. |

Implementation of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). amf.chmt.comlonza.commdpi.comrsc.orgnih.gov The application of this technology to the synthesis of this compound could lead to significant improvements in efficiency, safety, and scalability.

Key benefits of implementing flow chemistry for this compound include:

Enhanced Safety: The small reaction volumes inherent in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. amf.chmt.com

Improved Reaction Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. amf.chlabunlimited.com

Facilitated Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than transitioning from a laboratory-scale batch reactor to a large-scale production vessel. amf.chlabunlimited.com

Integration of In-line Analysis: Process analytical technology (PAT) can be integrated into flow systems to monitor reactions in real-time, allowing for rapid optimization and quality control. mt.com

| Feature of Flow Chemistry | Advantage for this compound Synthesis |

| High Surface-to-Volume Ratio | Excellent heat and mass transfer, enabling better control over exothermic reactions and improving reaction rates. rsc.orgrsc.org |

| Precise Control of Parameters | Optimization of reaction conditions (temperature, pressure, stoichiometry) for improved yield and selectivity. amf.chlabunlimited.com |

| Reduced Reaction Volumes | Enhanced safety profile, especially when dealing with potentially hazardous reagents or intermediates. amf.chmt.com |

| Automation and Integration | Potential for automated, multi-step syntheses with in-line purification, reducing manual handling and processing time. mdpi.com |

| Seamless Scalability | Straightforward transition from laboratory-scale synthesis to pilot and production scales. amf.chlonza.com |

Integration of Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by providing powerful tools for retrosynthetic analysis and the prediction of reaction outcomes. mdpi.comresearchgate.netijsetpub.comnih.gov For a target molecule like this compound, AI can accelerate the discovery of novel and efficient synthetic routes.

Future applications of AI and ML in the synthesis of this compound include:

Retrosynthesis Planning: AI-powered platforms can propose multiple synthetic pathways by analyzing vast databases of known chemical reactions. nih.govrsc.orgarxiv.orgchemrxiv.org This can help chemists identify non-intuitive or more efficient routes to the target molecule.

Reaction Outcome Prediction: Machine learning models can be trained to predict the products, yields, and optimal conditions for chemical reactions with a high degree of accuracy. researchgate.netchemai.iomit.educhemcopilot.comdartmouth.edu This can reduce the number of experiments needed for process optimization, saving time and resources.

Catalyst and Reagent Discovery: AI algorithms can assist in the discovery of novel catalysts and reagents with improved activity and selectivity for the key bond-forming reactions in the synthesis of this compound.

| AI/ML Application | Role in this compound Synthesis | Expected Outcome |

| Retrosynthesis Software | Proposing novel disconnection strategies for the aryloxy ether and oxane moieties. | Identification of more efficient and sustainable synthetic routes. |

| Reaction Prediction Models | Predicting the yield and selectivity of key C-O bond formation steps under various conditions. | Accelerated reaction optimization and reduced experimental workload. |

| Generative Models | Designing novel catalysts or reagents for the synthesis of the target molecule. | Discovery of more active, selective, and sustainable catalytic systems. |

| Automated Synthesis Platforms | Integrating AI-driven reaction planning with robotic systems for autonomous synthesis. | High-throughput screening of reaction conditions and rapid synthesis of analogues. |

Exploration of New Catalytic Systems for Oxane and Aryloxy Ether Construction

The development of novel catalytic systems is a cornerstone of modern organic synthesis. For this compound, research into new catalysts for the formation of the C-O bonds in both the aryloxy ether and the oxane ring is a promising area for future investigation.

Key research directions in this area include:

Transition Metal Catalysis: While traditional methods like the Williamson ether synthesis are well-established, transition metal-catalyzed cross-coupling reactions (e.g., using palladium, copper, or nickel catalysts) offer milder reaction conditions and broader functional group tolerance for the formation of the aryloxy ether linkage. researchgate.netresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. nih.govacs.org This technology could be applied to the functionalization of the aryl ring or the formation of the ether bond.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for various transformations. Research into organocatalytic methods for the synthesis of oxanes and aryloxy ethers could lead to more sustainable and cost-effective processes.

Heterogeneous Catalysis: The development of solid-supported catalysts that can be easily separated from the reaction mixture and recycled is a key goal of green chemistry. Future work could focus on designing heterogeneous catalysts for the key steps in the synthesis of this compound.

| Catalytic System | Application in Synthesis | Potential Advantages |

| Nickel-based Catalysts | C-O cross-coupling for aryloxy ether formation. | Lower cost compared to palladium, good reactivity for C-O bond activation. researchgate.net |

| Photoredox Catalysts | Functionalization of the dimethoxybenzene ring or formation of the ether linkage via radical pathways. nih.govacs.org | Mild reaction conditions, use of visible light as a renewable energy source. |

| Chiral Organocatalysts | Asymmetric synthesis of the oxane ring. | Metal-free, potential for high enantioselectivity. |

| Solid-supported Catalysts | Key bond-forming reactions in a flow chemistry setup. | Ease of catalyst separation and recycling, suitability for continuous processing. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3,4-Dimethoxyphenoxy)oxane, and how is purity ensured?

A multi-step synthesis involving etherification and cyclization is typically employed. For example, alkylation of 3,4-dimethoxyphenol with a brominated oxane precursor under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by HPLC using a C18 column with acetonitrile/water mobile phases to achieve >95% purity . Reaction progress should be monitored via TLC and LCMS (e.g., m/z 269 [M+H]⁺ for intermediates) .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

1H and 13C NMR are essential for assigning stereochemistry and substituent positions. For instance:

- 1H NMR : Methoxy groups appear as singlets at δ 3.8–3.9 ppm. Coupling constants (Jαβ ≈ 7.0 Hz) between oxane ring protons help distinguish chair vs. boat conformations .

- 13C NMR : Aromatic carbons adjacent to oxygen resonate at δ 145–150 ppm, while oxane carbons appear at δ 60–75 ppm .

- LCMS : Confirm molecular weight (e.g., m/z 297 [M+H]⁺) and detect impurities .

Advanced: How does stereochemistry at the oxane ring influence reactivity in lignin model systems?

The erythro and threo diastereomers of structurally related β-O-4 lignin models exhibit distinct degradation kinetics. Erythro isomers degrade 4× faster under alkaline conditions due to favorable orbital alignment for β-O-4 bond cleavage. For this compound, analogous stereoelectronic effects may govern its stability in oxidative or hydrolytic environments. Kinetic studies using pseudo-first-order approximations (e.g., k = 0.841–1.000 for hydrolysis) are recommended to quantify isomer-specific reactivity .

Advanced: What are the dominant degradation pathways under acidic/alkaline conditions?

Under acidic hydrolysis (e.g., HCl/MeOH), the oxane ring may undergo ring-opening to form diols, while alkaline conditions (e.g., NaOH) promote β-O-4 bond cleavage. For example:

- Acidic : Protonation of the oxane oxygen leads to ring-opening, yielding 1-(3,4-dimethoxyphenyl)-2-(2,6-dimethoxyphenoxy)propane-1,3-diol derivatives .

- Alkaline : Base-catalyzed elimination generates quinone methides, confirmed via UV-Vis at λ ≈ 320 nm .

Degradation products should be characterized via HRMS and 2D NMR (e.g., HSQC for C-O linkage analysis).

Advanced: How can computational methods predict interactions with biological targets or solvents?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) can model:

- Solvent interactions : Solvation free energy (ΔGsolv) predicts solubility in polar aprotic solvents (e.g., DMSO).

- Receptor binding : Docking into cytochrome P450 enzymes (e.g., CYP3A4) identifies potential metabolic sites.

- Conformational stability : MD simulations (NAMD) assess oxane ring puckering dynamics under physiological conditions .

Advanced: What strategies resolve contradictions in NMR data for methoxyphenyl-oxane derivatives?

Discrepancies in coupling constants or chemical shifts often arise from:

- Dynamic effects : Variable-temperature NMR (VT-NMR) distinguishes static vs. fluxional conformers.

- Residual dipolar couplings (RDCs) : Align samples in liquid crystals to resolve overlapping signals .

- Isotopic labeling : 13C-enriched methoxy groups simplify assignment of aromatic regions .

Advanced: How is the compound’s stability assessed in long-term storage for research use?

- Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Light sensitivity : Expose to UV (254 nm) and track photodegradation products via LCMS .

- Recommendations : Store desiccated at < -5°C in amber vials to prevent hygroscopic absorption and oxidation .

Basic: What are the key applications in biomimetic lignin depolymerization studies?

As a lignin model, it mimics β-O-4 linkages. Catalytic valorization experiments (e.g., using Ni/C or Lewis acids) assess bond cleavage efficiency. Gas chromatography (GC-FID) quantifies monomeric products (e.g., guaiacol derivatives) .

Advanced: How do substituents on the aromatic ring modulate electronic properties?

- Hammett constants : 3,4-Dimethoxy groups (σ⁺ ≈ -0.27) increase electron density, reducing oxidative susceptibility.

- Cyclic voltammetry : Peaks at E ≈ 0.8 V (vs. Ag/AgCl) confirm oxidation resistance compared to unsubstituted phenols .

- TD-DFT : Predicts UV absorption maxima (e.g., λmax ≈ 280 nm for π→π* transitions) .

Advanced: What analytical challenges arise in quantifying trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.